molecular formula C26H24ClN3O6S B2888885 Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-36-2

Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2888885
CAS No.: 851950-36-2
M. Wt: 542
InChI Key: IPGWHJDSNZBVHR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 4-chlorophenyl group at position 3 and a 3,4-diethoxybenzamido substituent at position 3. The ethyl ester at position 1 enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(3,4-diethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O6S/c1-4-34-19-12-7-15(13-20(19)35-5-2)23(31)28-24-21-18(14-37-24)22(26(33)36-6-3)29-30(25(21)32)17-10-8-16(27)9-11-17/h7-14H,4-6H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGWHJDSNZBVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core fused with a thiophene ring , characterized by the following molecular formula:

  • Molecular Formula : C23H24ClN3O4S
  • Molecular Weight : 467.92 g/mol

The presence of an ester group (carboxylate) and an amide group (diethoxybenzamide) enhances its chemical reactivity and biological interactions. The chlorophenyl group is known to influence the compound's pharmacological properties significantly.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions using appropriate starting materials under controlled conditions.
  • Introduction of Functional Groups : The incorporation of the chlorophenyl and diethoxybenzamide moieties is achieved through acylation or amination reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial and Antitumor Properties

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities. This compound has shown promising results in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens due to its ability to disrupt bacterial cell membranes.
  • Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting tumor cell proliferation in vitro. The structural components likely enhance binding interactions with specific biological targets involved in cancer progression.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Molecular docking studies have suggested that it may bind effectively to targets involved in disease processes such as inflammation and cancer.

Comparative Analysis of Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazineSimilar core structure; different substituentsAntitumor
Ethyl 5-(chlorophenyl)-3-methyl-pyrazole-4-carboxylatePyrazole instead of pyridazineAntimicrobial
Ethyl 5-amino-4-oxo-thieno[3,4-d]pyridazineAmino substitutionAnti-inflammatory

These comparisons highlight how variations in functional groups can influence the biological activity and therapeutic potential of derivatives.

Case Studies

Several studies have focused on evaluating the efficacy of this compound in preclinical models:

  • In Vitro Studies : Research conducted on cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to controls.
  • Animal Models : Preliminary animal studies showed reduced tumor growth rates when treated with this compound, indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Yield (%) Key References
Target Compound 3: 4-ClPh; 5: 3,4-diethoxybenzamido C₂₄H₂₁ClN₃O₆S 514.95 N/A N/A
Compound 66 3: 4-ClPh; 5: methylamino C₁₆H₁₅ClN₃O₃S 364.05 27 Tau inhibitor
Compound 67 3: 4-ClPh; 5: amino; 7: Cl C₁₅H₁₂Cl₂N₃O₃S 384.00 79 Tau inhibitor
Compound 3: 3-ClPh; 5: benzylamino C₂₂H₁₈ClN₃O₃S 439.91 N/A N/A
Compound 3: Ph; 5: amino C₁₅H₁₃N₃O₃S 315.35 N/A N/A
Compound 3: 3-FPh; 5: furan-2-carboxamido C₂₀H₁₄FN₃O₅S 427.40 N/A N/A
Key Observations:
  • Substituent Effects: The target compound’s 3,4-diethoxybenzamido group increases steric bulk and lipophilicity compared to simpler substituents (e.g., methylamino in Compound 66). This may enhance membrane permeability but reduce solubility.
  • Halogenation : Chlorine at position 7 (Compound 67) or fluorine at position 3 () introduces electronic effects that could influence binding interactions.
  • Synthetic Yields: Compound 67’s higher yield (79% vs. 27% for Compound 66) suggests halogenation at position 7 is more synthetically accessible than methylamino substitution .

Physicochemical Properties

  • Thermal Stability: Analogs like Compound 67 exhibit thermal stability up to 260°C (via DSC), suggesting the thieno[3,4-d]pyridazine core is robust .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

  • Core formation : Construct the thieno[3,4-d]pyridazine core via cyclization reactions, often using precursors like thiophene derivatives fused with pyridazine rings .
  • Substituent introduction : The 4-chlorophenyl and 3,4-diethoxybenzamido groups are introduced via nucleophilic substitution or amidation reactions .
  • Optimization factors :
    • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
    • Temperature : Reflux conditions (80–120°C) are critical for cyclization steps .
    • Catalysts : Use of coupling agents (e.g., HATU, DCC) improves amidation efficiency .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and functional groups (e.g., ethyl ester, chlorophenyl) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects and biological interactions .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS to confirm [M+H]+ ion) .
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to quantify IC50 values .
  • Receptor binding studies : Radioligand displacement assays (e.g., adenosine receptors) to measure Ki values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with receptors (e.g., adenosine A2A receptor) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns to identify key binding residues .
  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity to design analogs .

Q. How can contradictory biological activity data across studies be resolved?

  • Control experimental variables : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
  • Validate target specificity : Use CRISPR-knockout cell lines to confirm on-target effects .
  • Compare structural analogs : Test analogs with varying substituents (e.g., replacing diethoxy with methoxy groups) to isolate activity drivers .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Modify the ethyl ester to a hydrolyzable prodrug (e.g., phosphate ester) for improved absorption .
  • Nanoparticle encapsulation : Utilize liposomal carriers to increase plasma half-life .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects?

  • Vary benzamido substituents : Replace 3,4-diethoxy with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
  • Modify the chlorophenyl ring : Introduce para-fluoro or methyl groups to assess steric/electronic impacts on activity .
  • Core modifications : Explore thieno-pyridazine vs. pyrazolo-pyrimidine cores to compare scaffold rigidity .

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